molecular formula C24H18N4O4 B5291824 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]acrylonitrile

2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]acrylonitrile

Cat. No.: B5291824
M. Wt: 426.4 g/mol
InChI Key: IXDXYHONPNXNCZ-WOJGMQOQSA-N
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Description

2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]acrylonitrile is not fully understood. However, studies have suggested that it may inhibit the activity of specific enzymes that are essential for cell growth and division. This inhibition may lead to the death of cancer cells and the prevention of bacterial and fungal infections.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity in vitro. It has also been shown to have a low affinity for human serum albumin, which may increase its bioavailability. Additionally, it has been studied for its potential to induce apoptosis in cancer cells and its ability to modulate the immune response.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]acrylonitrile is its potential as a new drug candidate. Its ability to inhibit cancer cell growth and prevent bacterial and fungal infections makes it a promising candidate for further development. However, its limitations include its low solubility in water and its potential to undergo metabolic degradation in vivo.

Future Directions

For research on 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]acrylonitrile include further studies on its mechanism of action and its potential as a new drug candidate. Additionally, studies on its pharmacokinetics and toxicity in vivo are needed to determine its potential for clinical use. Finally, research on its potential as an antibacterial and antifungal agent should be further explored.

Synthesis Methods

2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]acrylonitrile is synthesized using a multi-step reaction that involves the condensation of benzimidazole and 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde with malononitrile. The final product is obtained after purification through column chromatography.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]acrylonitrile has potential applications in various scientific research fields. One of the primary applications is in the development of new drugs. This compound has been studied for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies. Additionally, it has been studied for its potential as an antibacterial and antifungal agent.

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(5-methoxy-2-nitro-4-phenylmethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O4/c1-31-22-12-17(11-18(14-25)24-26-19-9-5-6-10-20(19)27-24)21(28(29)30)13-23(22)32-15-16-7-3-2-4-8-16/h2-13H,15H2,1H3,(H,26,27)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDXYHONPNXNCZ-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)[N+](=O)[O-])OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)[N+](=O)[O-])OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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